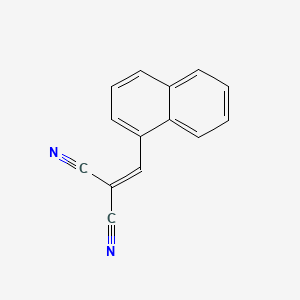

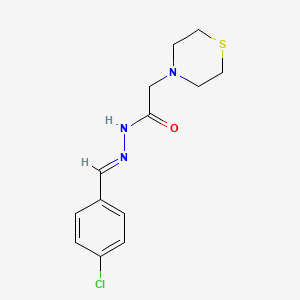

N-(2-methoxyphenyl)-2-furamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-furamide with a 2-methoxyphenyl group. This could potentially be achieved through a variety of synthetic methods, including nucleophilic substitution or coupling reactions .Molecular Structure Analysis

The molecular structure of “N-(2-methoxyphenyl)-2-furamide” would be characterized by the presence of a furan ring, an amide group, and a methoxyphenyl group . These groups could potentially engage in a variety of intermolecular interactions, including hydrogen bonding and pi-pi stacking .Chemical Reactions Analysis

The chemical reactivity of “N-(2-methoxyphenyl)-2-furamide” would likely be influenced by the presence of its functional groups. The furan ring is aromatic and relatively stable, but can be reactive under certain conditions . The amide group could potentially undergo hydrolysis, and the methoxy group could potentially be demethylated .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methoxyphenyl)-2-furamide” would be influenced by its molecular structure. For example, the presence of the polar amide group could potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Photolysis Studies

N-(2-methoxyphenyl)-2-furamide and its derivatives have been studied in photolysis experiments. For instance, a study investigated the photolysis of N-butyl-5-nitro-2-furamide in methanol, identifying the photolysis product as N-butyl-5-methoxy-2-furamide (Powers, 1971).

Analytical Characterization

The compound has been characterized in various studies for analytical purposes. For example, analytical profiles of substances including 3-methoxyphencyclidine, which is structurally related to N-(2-methoxyphenyl)-2-furamide, were established using techniques like gas chromatography and mass spectrometry (De Paoli et al., 2013).

Alkaloid Isolation

In the field of natural product chemistry, compounds related to N-(2-methoxyphenyl)-2-furamide have been isolated from plant sources. For instance, moschamide, a novel alkaloid, was isolated from the seeds of Centaurea moschata (Sarker et al., 1998).

Corrosion Inhibition

Research has also explored the use of similar compounds as corrosion inhibitors. A study on acrylamide derivatives, including those with methoxyphenyl groups, revealed their effectiveness in inhibiting corrosion in nitric acid solutions of copper (Abu-Rayyan et al., 2022).

Crystal Structure Analysis

The crystal structure of compounds similar to N-(2-methoxyphenyl)-2-furamide has been determined to understand their biological and pharmacological activities. One such study focused on 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound with a structure related to N-(2-methoxyphenyl)-2-furamide, revealing insights into its molecular configuration (Galešić & Vlahov, 1990).

Polymer Chemistry

In the field of polymer chemistry, derivatives of N-(2-methoxyphenyl)-2-furamide have been used. A study detailed the enzymatic copolymerization of N-(4-hydroxyphenyl)-2-furamide and its application in building crosslinked materials through reactions like Diels-Alder and cycloaddition (Reihmann & Ritter, 2001).

Corrosion Inhibition Studies on Steel

Further research has been conducted on the inhibition behavior of N-phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, demonstrating their efficiency in inhibiting acidic corrosion of mild steel (Mishra et al., 2018).

Application in Fungicide Development

Compounds similar to N-(2-methoxyphenyl)-2-furamide have been investigated for their fungicidal properties. For example, substituted 3-furamides, including N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furamide, have shown specific activity against various fungi (Pommer & Zeeh, 1977).

Chemical Kinetics

Kinetic studies have been conducted on N-(2-methoxyphenyl)-2-furamide derivatives to understand their reaction mechanisms. One such study focused on the acidic aqueous cleavage of N-(2-methoxyphenyl)-N'-morpholinophthalamide, a derivative, revealing significant rate enhancements (Sim et al., 2008).

Anti-Hyperlipidemic Activity

Derivatives of N-(2-methoxyphenyl)-2-furamide have been synthesized and evaluated for their anti-hyperlipidemic activity. For example, a series of N-(benzoylphenyl)-2-furamides were tested on Wistar rats, showing significant lipid-lowering effects, which could have implications for addressing dyslipidemia and cardiovascular diseases (Hikmat et al., 2017).

Supramolecular Chemistry

Studies in supramolecular chemistry have included N-aryl-furamides and N-aryl-thiofuramides, which are closely related to N-(2-methoxyphenyl)-2-furamide. These studies aim to understand the hydrogen bonding patterns in these structures and their implications in the formation of supramolecular synthons (Pavlović et al., 2006).

Antimicrobial Activity

Compounds structurally related to N-(2-methoxyphenyl)-2-furamide have been synthesized and tested for their antibacterial and antifungal activities. This includes N-[4-(p-alkylphenyl)-2-thiazolyl]-5-nitro-2-furamide and its derivatives, which have shown effectiveness against various microorganisms (Makino, 1962).

Hydrolysis Mechanisms

The alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide, a related compound, have been theoretically analyzed using density functional theory (DFT). This research offers insights into the reaction mechanisms and the role of water in facilitating these reactions at room temperature (Jin et al., 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-10-6-3-2-5-9(10)13-12(14)11-7-4-8-16-11/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJBQYLAGGHKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307468 | |

| Record name | N-(2-methoxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)furan-2-carboxamide | |

CAS RN |

58050-50-3 | |

| Record name | NSC191527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-methoxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[ethyl(phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3836188.png)

![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]leucinate](/img/structure/B3836215.png)

![2,2'-[(4-hydroxy-3-methoxyphenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3836228.png)

![4-fluoro-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836236.png)

![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3836239.png)

![{4-[(diethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-yl}(2,4-dimethoxyphenyl)methanone](/img/structure/B3836265.png)